Cas no 6971-17-1 (3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one)

3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one structure
6971-17-1 structure
Productnaam:3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one
CAS-nummer:6971-17-1
MF:C17H14O4
MW:282.290665149689
CID:974063
PubChem ID:227443

3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one
    • 3-hydroxy-2-(4-methoxyphenyl)-6-methylchromen-4-one
    • 3-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-oxo-4H-1-benzopyran
    • 3-Hydroxy-2-(4-methoxy-phenyl)-6-methyl-chromen-4-on
    • 3-hydroxy-2-(4-methoxy-phenyl)-6-methyl-chromen-4-one
    • 3-hydroxy-4'-methoxy-6-methylflavone
    • AC1L5FHZ
    • CHEMBL75588
    • NSC19024
    • ST056252
    • SureCN4648920
    • 6971-17-1
    • SR-01000115459-1
    • DTXSID60219999
    • CCG-120306
    • LZ9L8A7HG0
    • SCHEMBL4648920
    • NSC-19024
    • AKOS001679436
    • UNII-LZ9L8A7HG0
    • Flavone 3-hydroxy-4'-methoxy-6-methyl-
    • 4H-1-Benzopyran-4-one, 3-hydroxy-2-(4-methoxyphenyl)-6-methyl-
    • XBEINZKGCYZUQJ-UHFFFAOYSA-N
    • NCI60_001584
    • SR-01000115459
    • 3-hydroxy-2-(4-methoxyphenyl)-6-methyl-chromen-4-one
    • 4'-Methoxy-6-methylflavonol
    • 3-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4H-1-BENZOPYRAN-4-ONE
    • NSC 19024
    • FLAVONE, 3-HYDROXY-4'-METHOXY-6-METHYL-
    • DS-004870
    • Inchi: InChI=1S/C17H14O4/c1-10-3-8-14-13(9-10)15(18)16(19)17(21-14)11-4-6-12(20-2)7-5-11/h3-9,19H,1-2H3
    • InChI-sleutel: XBEINZKGCYZUQJ-UHFFFAOYSA-N
    • LACHT: CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OC

Berekende eigenschappen

  • Exacte massa: 282.08922
  • Monoisotopische massa: 282.089
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 434
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 55.8Ų
  • XLogP3: 3.4

Experimentele eigenschappen

  • Dichtheid: 1.315
  • Kookpunt: 452.8°C at 760 mmHg
  • Vlampunt: 168.4°C
  • Brekindex: 1.64
  • PSA: 55.76
  • LogboekP: 3.48260
Aanbevolen leveranciers
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.